Antiviral Potency Landscape: 862813-72-7 vs. IAC Parent Scaffold in HIV-1 Entry Inhibition
No direct head-to-head antiviral activity data for CAS 862813-72-7 were identified in peer-reviewed literature or public databases. A 2026 study from the indoleoxoacetyl piperazine class provides class-level context: an aroyl indoleoxoacetyl piperazine-based attachment inhibitor (IAC) exhibited modest HIV-1 entry inhibition (IC50 not explicitly defined in the abstract vs. the bifunctional chimera ISP, which was ~180-fold more potent than IAC alone) [1]. Without assay data for 862813-72-7, its potency relative to IAC or ISP cannot be assessed. Procurement decisions must account for this absence of publicly reported biological activity.
| Evidence Dimension | HIV-1 entry inhibition potency |
|---|---|
| Target Compound Data | No publicly available IC50/EC50 data |
| Comparator Or Baseline | IAC (aroyl indoleoxoacetyl piperazine) – baseline; ISP chimera – ~180-fold improvement over IAC [1] |
| Quantified Difference | Indeterminate for 862813-72-7; class precedent suggests range may span from micromolar to sub-nanomolar depending on substitution |
| Conditions | HIV-1 cell-based entry assay (in vitro) |
Why This Matters
Without quantitative antiviral activity data, this compound cannot be prioritized over characterized analogs for antiviral screening programs.
- [1] Du X, et al. Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41. RSC Med Chem. 2026. PMID: 41049787. View Source
